4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde
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Overview
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other active compounds . The presence of the fluorophenoxy group suggests that it might have interesting biological activities, as fluorine atoms are often included in drug molecules to modify their properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of piperazines, including the six-membered ring with two nitrogen atoms . The fluorophenoxy group would be attached to one of the carbons in the propyl chain, which is in turn attached to the piperazine ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperazine derivatives are known to undergo a variety of chemical reactions. These can include substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The piperazine ring is a basic structure, so the compound might have basic properties. The presence of the fluorine atom could influence the compound’s reactivity and stability .Scientific Research Applications
Relevance in Receptor Binding Studies
Arylcycloalkylamines, including phenyl piperidines and piperazines, demonstrate the importance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D(2)-like receptors. The structural features of these compounds contribute to their selectivity and potency, which is crucial for understanding receptor-ligand interactions and could inform the development of new therapeutic agents targeting D(2)-like receptors (Sikazwe et al., 2009).
Pharmaceutical Applications of Piperazine Derivatives
Piperazine derivatives have been highlighted for their versatility in drug design, showcasing a broad range of therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory activities. Modifications to the piperazine nucleus have been shown to markedly influence the medicinal potential of resultant molecules, suggesting that compounds like "4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazine-1-carbaldehyde" could be explored for similar pharmaceutical applications (Rathi et al., 2016).
Antimycobacterial Activity
The structural motif of piperazine is a key component in the design of compounds with potent antimycobacterial activity. Piperazine and its analogues have been employed as vital building blocks in developing anti-TB molecules, highlighting their potential utility in addressing tuberculosis, especially multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)propylsulfonyl]piperazine-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-13-2-4-14(5-3-13)21-10-1-11-22(19,20)17-8-6-16(12-18)7-9-17/h2-5,12H,1,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUGMXKLXVSCCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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